molecular formula C13H12N2O2S B2547632 3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1904046-10-1

3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2547632
CAS No.: 1904046-10-1
M. Wt: 260.31
InChI Key: RAPGZPUHPXZYIO-UHFFFAOYSA-N
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Description

3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine and thiophene intermediates. One common method involves the reaction of thiophene-2-carbonyl chloride with azetidine-3-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridine-3-ol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in a manufacturing setting.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.

    Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are structurally similar.

    Pyridine derivatives: Compounds like pyridine-2-carboxylic acid and pyridine-3-carboxylic acid share the pyridine ring structure.

Uniqueness

3-{[1-(thiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to the combination of the three distinct ring systems in its structure. This unique combination imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(12-4-2-6-18-12)15-8-11(9-15)17-10-3-1-5-14-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPGZPUHPXZYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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